Bilanafos-sodium

Description

Bialaphos is a natural product found in Streptomyces hygroscopicus and Streptomyces viridochromogenes with data available.

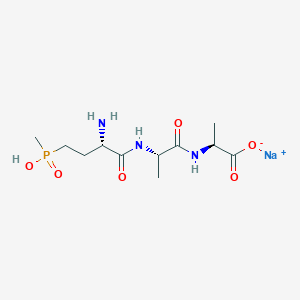

Structure

3D Structure of Parent

Properties

CAS No. |

71048-99-2 |

|---|---|

Molecular Formula |

C11H21N3NaO6P |

Molecular Weight |

345.26 g/mol |

IUPAC Name |

sodium [(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-methylphosphinate |

InChI |

InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 |

InChI Key |

RTWIRLHWLMNVCC-WQYNNSOESA-M |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)[O-])N.[Na+] |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+] |

Appearance |

Solid powder |

melting_point |

160.0 °C |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XAA |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bilanafos-sodium; MW 801; SF 1293; Bialaphos sodium; |

Origin of Product |

United States |

Origin and Biosynthesis of Bialaphos Sodium Salt

Microbial Production Pathways of Bialaphos (B1667065) Sodium Salt

The production of bialaphos is orchestrated by a series of enzymatic reactions encoded by a dedicated gene cluster. These pathways are highly conserved between the primary producing organisms.

In Streptomyces hygroscopicus, the bialaphos biosynthetic (bap) gene cluster is approximately 35 kb in length. nih.gov This cluster contains the genes responsible for the entire biosynthetic pathway. The synthesis of the tripeptide is carried out by a non-ribosomal peptide synthetase (NRPS) system. A regulatory gene, brpA, plays a crucial role in activating the transcription of at least six other bap structural genes, as well as the bialaphos resistance gene. nih.govasm.org Mutants with defects in the brpA gene show a significant reduction in bialaphos production. nih.govasm.org The organization of the gene cluster in S. hygroscopicus is arranged in a manner that facilitates the coordinated expression of the biosynthetic genes. rug.nl

The biosynthetic gene cluster for bialaphos (also known as phosphinothricin (B1261767) tripeptide or PTT in this context) in Streptomyces viridochromogenes is also well-characterized. The organization of the bap genes in S. viridochromogenes is remarkably similar, if not indistinguishable, from that in S. hygroscopicus. nih.govmicrobiologyresearch.org This conservation extends to the transcriptional regulatory signals, as the brpA gene from S. viridochromogenes can function in S. hygroscopicus. nih.govmicrobiologyresearch.org The entire PTT gene cluster from S. viridochromogenes has been sequenced and found to be approximately 33.8 kb, containing the necessary genes for production. asm.orgnih.gov The assembly of the tripeptide backbone is accomplished through the action of three peptide synthetases, each activating a single amino acid. nih.gov

Enzymology of Bialaphos Sodium Salt Biosynthesis

The formation of the unique carbon-phosphorus (C-P) bond is a critical aspect of bialaphos biosynthesis, involving a series of specialized enzymes.

The initial and key step in the formation of the C-P bond is catalyzed by the enzyme Phosphoenolpyruvate (B93156) Phosphomutase (PEPPM). nih.govcolab.ws This enzyme facilitates the intramolecular rearrangement of phosphoenolpyruvate (PEP) to produce phosphonopyruvate (B1221233) (PnPy), thus establishing the C-P bond. nih.govcolab.ws While the equilibrium of this reaction favors the cleavage of the C-P bond, the subsequent enzymatic steps in the pathway drive the reaction forward, making the C-P bond-forming activity physiologically significant. colab.ws In S. hygroscopicus, another enzyme, carboxyphosphonoenolpyruvate (CPEP) phosphonomutase, has been identified which catalyzes the rearrangement of the carboxyphosphono group of CPEP to form the C-P bond of phosphinopyruvate. asm.org

2-Phosphinomethylmalic Acid Synthase (PMMS) is another key enzyme in the bialaphos biosynthetic pathway. It catalyzes the condensation of phosphinopyruvic acid (PPA) and acetyl-CoA to form 2-phosphinomethylmalic acid (PMM). nih.gov The enzyme has been purified from S. hygroscopicus and characterized. nih.gov

| Property | Value |

| Subunit Molecular Weight | 48,000 Da |

| Native Molecular Weight | 90,000 - 98,000 Da |

| Optimal pH | 8.0 |

| Optimal Temperature | 30°C |

Data sourced from a study on 2-Phosphinomethylmalic Acid Synthase from Streptomyces hygroscopicus SF-1293. nih.gov

The enzyme exhibits high substrate specificity. It utilizes phosphinopyruvic acid or oxalacetic acid in addition to acetyl-CoA. nih.gov It does not catalyze the reaction with other α-keto acids like pyruvate (B1213749) or α-ketoglutarate, nor does it use propionyl-CoA or butyryl-CoA in place of acetyl-CoA. nih.gov The enzyme's activity is strongly inhibited by p-chloromercuribenzoate, iodoacetamide, and EDTA, and its activity can be restored by the addition of certain divalent metal ions like Co++ or Mn++. nih.gov

P-Methylation Enzymes and Methyl Donor Identification in Bialaphos Biosynthesis

The formation of the unique carbon-phosphorus-carbon (C-P-C) bond in bialaphos is a critical step in its biosynthesis, catalyzed by a specialized P-methylation enzyme. scite.ai Research conducted on the bialaphos-producing organism, Streptomyces hygroscopicus, identified an enzymatic activity responsible for the P-methylation of an N-acetylated intermediate. scite.aihawaii.edu The gene encoding this enzyme, a homolog of phpK known as bcpD, resides within the bialaphos biosynthetic gene cluster. scite.ai

This enzyme is a member of the radical S-adenosyl-L-methionine (SAM) superfamily. nih.govgenome.jp Its complex catalytic mechanism requires two essential cofactors: a [4Fe-4S] iron-sulfur cluster and a cobalamin derivative. genome.jp The reaction proceeds through a radical mechanism where a 5'-deoxyadenosyl radical, generated from SAM, abstracts a hydrogen atom from the P-H bond of the substrate. genome.jp This creates a phosphinate-centered radical.

Crucially, the donor of the methyl group for this P-methylation reaction has been definitively identified as methylcobalamin (B1676134) . scite.aioxfordbiosciences.com The phosphinate radical intermediate reacts with methylcobalamin to yield the methylated product, thereby forming the stable C-P-C linkage characteristic of phosphinothricin and its derivatives. genome.jp The enzyme displays activity on acetylated pathway intermediates, specifically N-acetyldemethylphosphinothricin and N-acetyldemethylbialaphos. scite.aiacs.org

| Enzyme Feature | Description | Reference |

|---|---|---|

| Enzyme Name | P-methyltransferase (PhpK / BcpD) | scite.aigenome.jp |

| Enzyme Class | Radical S-adenosyl-L-methionine (SAM) Enzyme | nih.govgenome.jp |

| Required Cofactors | [4Fe-4S] cluster, Methylcobalamin | genome.jp |

| Identified Methyl Donor | Methylcobalamin | scite.aiacs.orgnih.gov |

| Substrates | N-acetyldemethylphosphinothricin, N-acetyldemethylbialaphos | scite.aiacs.org |

Intermediates and Metabolic Flux in Bialaphos Sodium Salt Biosynthesis

The elucidation of the bialaphos biosynthetic pathway has heavily relied on the analysis of intermediates that accumulate in non-producing mutant strains of S. hygroscopicus. nih.govrug.nl These studies have established that demethylphosphinothricin (B1233513) (DMPT) and phosphinothricin (PT) are key precursors. nih.govrug.nl Within the pathway, these compounds primarily exist in their N-acetylated forms. rug.nl

Mutants blocked at specific steps provide a clear window into the metabolic flow. For instance, several mutants unable to perform the alanylation steps were found to accumulate N-acetyl demethylphosphinothricin (N-acetyl DMPT). rug.nl Some of these mutants also accumulated smaller quantities of N-acetyl phosphinothricin (N-acetyl PT). rug.nl This demonstrates that N-acetyl DMPT is the substrate for the P-methylation reaction that produces N-acetyl PT. scite.aiacs.org These acetylated intermediates are then incorporated into the tripeptide structure by a non-ribosomal peptide synthetase (NRPS) system. nih.govacs.org

| Mutant Strain(s) | Accumulated Intermediate(s) | Blocked Step | Reference |

|---|---|---|---|

| NP60, NP61, NP62 | N-acetyl demethylphosphinothricin (major), N-acetyl phosphinothricin (minor in NP61/62) | Alanylation | nih.govrug.nl |

| NP71 | Defective in carboxyphosphonoenolpyruvate (CPEP) formation | C-P bond formation (Step 5) | nih.govtandfonline.comoup.com |

| NP213 | Accumulates carboxyphosphonoenolpyruvate (CPEP) | Lacks CPEP phosphonomutase | nih.govtandfonline.com |

Isotopic labeling studies have been instrumental in confirming the mechanistic details of bialaphos biosynthesis, particularly the origin of the methyl group in the P-methylation step. acs.orgnih.gov These experiments provide definitive evidence that cannot be obtained from genetic studies alone.

To confirm the role of methylcobalamin as the methyl donor, experiments were conducted using isotopically labeled precursors. acs.orgresearchgate.net In one key study, [¹⁴CH₃]-labeled methylcobalamin was supplied to either a cobalamin-deficient mutant strain of S. hygroscopicus or to cell-free extracts. acs.orgnih.gov Subsequent analysis showed that the ¹⁴C radiolabel was successfully incorporated into the final bialaphos product. acs.orgnih.gov

More recently, in vitro reconstitution of the P-methyltransferase PhpK was achieved. acs.orgresearchgate.net Using purified enzyme and [¹³CH₃]-labeled methylcobalamin, researchers demonstrated the direct transfer of the ¹³C-labeled methyl group to N-acetyldemethylphosphinothricin. acs.orgnih.govresearchgate.net These labeling studies provide unequivocal proof that methylcobalamin serves as the direct donor for the P-methylation reaction, solidifying our understanding of how the unique C-P-C bond is formed. acs.orgnih.gov

Recent research has uncovered an interesting facet of phosphinothricin biosynthesis: its connection to the production of phosphite (B83602) (Phi), a reduced form of phosphorus. biorxiv.orgresearchgate.netsciencecast.org This production is not a direct, enzymatic step in the main pathway but rather a consequence of the chemical instability of a specific intermediate. biorxiv.orgdntb.gov.ua

Studies in Streptomyces viridochromogenes have shown that phosphite is generated as an abiological (non-enzymatic) decomposition product of phosphonoformyl-CMP (PF-CMP). biorxiv.orgresearchgate.netbiorxiv.org In the biosynthetic pathway, an enzyme called PhpF, which functions as a CTP-phosphonoformate nucleotidyltransferase, activates phosphonoformate by converting it to the high-energy intermediate PF-CMP. biorxiv.orgresearchgate.net This "activated" intermediate is primed for subsequent enzymatic reactions.

However, PF-CMP is chemically labile. At biological temperatures and pH, it can spontaneously decompose. biorxiv.orgresearchgate.net This decomposition involves hydrolysis of the phosphoanhydride bond, leading to the release of phosphite and cytidine (B196190) monophosphate (CMP). biorxiv.org Therefore, phosphite production in these organisms is considered a leakage or byproduct of the main phosphinothricin biosynthetic pathway, stemming from the inherent reactivity of the PF-CMP intermediate. biorxiv.orgresearchgate.netdntb.gov.ua

Molecular Mechanism of Action of Bialaphos Sodium Salt

Conversion to Phosphinothricin (B1261767) as a Proherbicide

Bialaphos (B1667065) is a proherbicide, meaning it is biologically inactive in its initial form and must be chemically altered within the target organism to become toxic. questjournals.orgsbcpd.orgcnr.it Structurally, bialaphos is a tripeptide composed of two L-alanine amino acid residues and an L-glutamic acid analogue known as phosphinothricin (PPT). oup.comapexbt.com

Upon absorption into a plant or microbial cell, endogenous enzymes called peptidases cleave the two L-alanine residues from the bialaphos molecule. apexbt.comffpri.go.jp This enzymatic hydrolysis releases the active component, L-phosphinothricin, which is responsible for the compound's biological activity. biomol.comglpbio.comcaymanchem.combertin-bioreagent.com This conversion is a critical step, as phosphinothricin itself has difficulty penetrating bacterial cells, whereas peptide derivatives like bialaphos are more readily transported inside. nih.gov

Inhibition of Glutamine Synthetase Enzyme Activity

The primary molecular target of phosphinothricin is glutamine synthetase (GS), a central enzyme in nitrogen metabolism in plants, bacteria, and fungi. apexbt.comsbcpd.orgontosight.ai This enzyme catalyzes the essential reaction of converting glutamate (B1630785) and ammonia (B1221849) into glutamine, a critical step for assimilating inorganic nitrogen into organic molecules. apexbt.comnih.gov By inhibiting this enzyme, phosphinothricin triggers a cascade of metabolic disruptions that ultimately lead to cell death. biomol.comtoku-e.com

Phosphinothricin acts as a potent and specific inhibitor of glutamine synthetase. apexbt.com It functions as a structural analogue of glutamate and acts as a competitive inhibitor with respect to this substrate. nih.govacs.org Research using rapid quench kinetic techniques has revealed that phosphinothricin is a slow, tight-binding inhibitor. nih.gov The process involves an initial, relatively slow binding to the enzyme's active site, followed by a key chemical modification. nih.govresearchgate.net

In the presence of ATP, the glutamine synthetase enzyme phosphorylates the bound phosphinothricin molecule. nih.govnih.gov This creates a phosphorylated intermediate that remains very tightly, and for practical purposes, irreversibly bound to the active site, leading to time-dependent inactivation of the enzyme. nih.govnih.govresearchgate.net The failure of the enzyme to release the phosphorylated inhibitor effectively shuts down its catalytic activity. researchgate.net

Kinetic studies have quantified the strong affinity of phosphinothricin for glutamine synthetase.

Interactive Table 1: Binding Kinetics of Phosphinothricin with Glutamine Synthetase

| Parameter | Organism/Enzyme Source | Value | Reference |

| Inhibitor Dissociation Constant (Ki) | Spinach Leaves | 6.1 µM | biomol.comglpbio.comcaymanchem.com |

| Inhibitor Dissociation Constant (Ki) | Asparagus (in situ) | 6.5 µM | nih.gov |

| Association Rate (kon) | Escherichia coli | 0.004-0.014 µM-1s-1 | nih.gov |

| Inhibition Type | General | Competitive with Glutamate | nih.govacs.org |

| Mechanism | General | Slow-binding, irreversible phosphorylation | nih.govnih.govresearchgate.net |

This table summarizes key kinetic parameters describing the interaction between phosphinothricin and glutamine synthetase.

The inhibition of glutamine synthetase by phosphinothricin blocks the primary pathway for ammonia assimilation in cells. nih.govmdpi.com Consequently, ammonia, which is continuously produced from metabolic processes such as nitrate (B79036) reduction, amino acid catabolism, and particularly photorespiration in C3 plants, rapidly accumulates to highly toxic levels. researchgate.netzobodat.at

Studies have demonstrated a direct link between GS inhibition and ammonia buildup. In alfalfa, for example, exposure to phosphinothricin resulted in a 50-70% reduction in glutamine synthetase activity, which corresponded with a dramatic 10 to 20-fold increase in intracellular ammonia concentrations. nih.govresearchgate.net This massive accumulation of ammonia is a primary driver of the phytotoxicity. mdpi.com High levels of ammonia are known to uncouple photophosphorylation, disrupt ion gradients across membranes, and cause severe cellular damage, ultimately leading to the death of the organism. questjournals.org This accumulation is a hallmark of phosphinothricin action in susceptible plants and microorganisms. cropj.comscispace.com

The toxic effects of phosphinothricin extend beyond ammonia accumulation and involve a broader disruption of cellular metabolism. The blockage of glutamine synthetase leads to two major, concurrent problems: ammonia toxicity and glutamine starvation. researchgate.net

Glutamine is a fundamental nitrogen-donating molecule required for the synthesis of numerous essential compounds, including other amino acids, nucleotides (the building blocks of DNA and RNA), and certain complex carbohydrates. researchgate.netmdpi.com The depletion of the cellular glutamine pool severely hampers these biosynthetic pathways, arresting growth and cellular function. mdpi.com The relative importance of ammonia toxicity versus glutamine deprivation can depend on the metabolic state of the tissue; tissues with high anabolic activity are more sensitive to ammonia, while those with high catabolic activity are more affected by the lack of glutamine. researchgate.net

In plants, the inhibition of GS causes a severe disruption of the photorespiratory cycle, which is a major source of the accumulated ammonia. researchgate.netresearchgate.net This disruption, coupled with the direct effects of ammonia, leads to a rapid inhibition of photosynthesis. questjournals.orgresearchgate.nettoku-e.com More recent findings also indicate that the metabolic chaos induced by GS inhibition leads to the extensive production of reactive oxygen species (ROS), which cause lipid peroxidation, damage cell membranes, and contribute significantly to the rapid cell death observed. questjournals.orgmdpi.com

Interactive Table 2: Summary of Metabolic and Cellular Effects of GS Inhibition

| Effect | Description | Reference |

| Ammonia Accumulation | Rapid buildup of NH3 from photorespiration and nitrogen metabolism. | nih.govresearchgate.netscispace.com |

| Glutamine Depletion | Starvation for a key nitrogen donor, halting synthesis of amino acids and nucleotides. | researchgate.netmdpi.com |

| Photosynthesis Inhibition | Disruption of the photorespiratory cycle and direct ammonia toxicity stops CO2 fixation. | questjournals.orgtoku-e.com |

| Reactive Oxygen Species (ROS) Production | Secondary effect leading to oxidative stress and lipid peroxidation of cell membranes. | questjournals.orgmdpi.com |

This table outlines the primary and secondary consequences of glutamine synthetase inhibition by phosphinothricin.

Comparative Analysis of Glutamine Synthetase Inhibition across Organisms

While the fundamental mechanism of inhibiting glutamine synthetase is conserved, variations exist in the enzyme's structure and its sensitivity to phosphinothricin across different organisms and even within different cellular compartments of a single organism. nih.gov

In higher plants, there are typically at least two major isoforms of glutamine synthetase: a cytosolic form (GS1) and a chloroplastic form (GS2). nih.govresearchgate.net GS2 plays a predominant role in reassimilating the large fluxes of ammonia released during photorespiration, making it a primary target of phosphinothricin in the leaves of C3 plants. nih.govresearchgate.net Studies on phosphinothricin analogues have shown that these compounds can exhibit differential inhibitory effects against the cytosolic and plastidial isoforms in plants like spinach and tobacco, as well as against the bacterial enzyme from Salmonella typhimurium. nih.govacs.org

In bacteria such as E. coli, glutamine synthetase is also potently inhibited. nih.gov Kinetic analyses have revealed that the rate of inhibitor binding to E. coli GS can be influenced by the type of divalent metal ion (Mg2+ or Mn2+) present in the active site. nih.gov Furthermore, the susceptibility of different bacterial species can be influenced by their ability to transport the inhibitor. For instance, bialaphos is significantly more effective against E. coli than a dipeptide version (L-Leu-L-PT), whereas both show similar efficacy against Klebsiella pneumoniae, suggesting differences in their respective peptide transport systems. nih.gov

Interactive Table 3: Comparative Aspects of Glutamine Synthetase Inhibition

| Organism Type | Key Features | Reference |

| Higher Plants | Possess distinct cytosolic (GS1) and chloroplastic (GS2) isoforms. GS2 (photorespiration) is a key target. | nih.govresearchgate.net |

| Bacteria (E. coli, S. typhimurium) | Enzyme is strongly inhibited. Inhibition kinetics can be influenced by metal cofactors (Mn2+, Mg2+). | nih.govnih.gov |

| Bacteria (K. pneumoniae) | Susceptibility is dependent on the efficiency of peptide transport systems for uptake of the proherbicide. | nih.gov |

This table compares the characteristics of glutamine synthetase inhibition in different biological systems.

Genetic Engineering and Plant Transformation Research with Bialaphos Sodium Salt

Application of Bialaphos (B1667065) Sodium Salt as a Selection Agent

Bialaphos is a tripeptide produced by soil bacteria such as Streptomyces hygroscopicus and Streptomyces viridochromogenes. nih.govbiorxiv.org It consists of two L-alanine residues and an analogue of glutamate (B1630785) known as phosphinothricin (B1261767) (PPT). nih.gov Within plant cells, peptidases cleave the alanine (B10760859) residues, releasing the active component, PPT. nih.gov PPT is a potent inhibitor of glutamine synthetase, a critical enzyme for ammonia (B1221849) detoxification and glutamine synthesis in plants. biorxiv.orgnih.gov The inhibition of this enzyme leads to a rapid accumulation of toxic ammonia, disruption of chloroplast structure, and ultimately, cell death. nih.gov This herbicidal action is the basis for its use as a selection agent; only cells that can neutralize PPT will survive.

Integration of bar and pat Genes in Transgenic Plant Selection

The key to using Bialaphos as a selection agent lies in the introduction of specific resistance genes, primarily the bar (bialaphos resistance) gene from Streptomyces hygroscopicus or the pat (phosphinothricin acetyltransferase) gene from Streptomyces viridochromogenes. biorxiv.orgnih.gov Both genes encode the enzyme Phosphinothricin Acetyltransferase (PAT). nih.govnih.gov This enzyme detoxifies PPT by transferring an acetyl group from acetyl-coenzyme A to PPT, converting it into a non-toxic, acetylated form. biorxiv.org

By incorporating the bar or pat gene into a transformation vector alongside a gene of interest, researchers can use Bialaphos to select for successfully transformed cells. When plant tissues are cultured on a medium containing Bialaphos (or pure PPT), non-transformed cells are unable to survive due to PPT's toxicity. nih.gov However, cells that have successfully integrated the bar or pat gene express the PAT enzyme, neutralize the PPT, and can grow and regenerate into whole plants. maizegdb.org This makes the bar gene a highly effective and widely used selectable marker in the transformation of numerous plant species, including both monocots and dicots. maizegdb.orgnih.gov

Development of Herbicide Resistance Traits in Model and Crop Plants

The integration of the bar or pat gene has been a cornerstone in developing herbicide resistance in a wide array of plants, from model organisms like Arabidopsis thaliana to major agricultural crops. This technology not only facilitates research but also has significant commercial applications for weed management.

In the model plant Arabidopsis thaliana, an efficient transformation procedure using the bar gene as a selectable marker has been established. nih.gov Hypocotyl and root explants transformed with the bar gene were able to form multiple shoots on a medium containing 20 mg/l of PPT, a concentration that completely inhibited the growth of non-transformed explants. nih.gov

In crop plants, this system has been successfully applied to achieve herbicide resistance.

Rice (Oryza sativa) : Transgenic rice plants have been developed by introducing the bar gene, rendering them resistant to Bialaphos and PPT at doses lethal to unmodified plants. nih.govkoreascience.kr This resistance was shown to be a stable, heritable trait. nih.govkoreascience.kr

Soybean (Glycine max) : A stable Agrobacterium-mediated transformation system using Bialaphos as the selective agent has been established. The bar gene conferred herbicide resistance, and the trait was successfully passed on to subsequent generations. modares.ac.ir

Maize (Zea mays) : The bar gene is a widely used selectable marker for maize transformation, allowing for the selection of transgenic cells that are resistant to herbicides like Basta® and Bialaphos. maizegdb.orgnih.gov

Wheat (Triticum aestivum) : Particle bombardment has been used to introduce the bar gene into wheat calli, leading to the regeneration of herbicide-resistant plants. Selection was typically carried out using 3-5 mg/l Bialaphos in the culture medium. u-szeged.huresearchgate.net

Role of Constitutively Active Viral and Plant Promoters in bar Gene Expression

For the bar gene to confer effective resistance, the PAT enzyme must be produced in sufficient quantities throughout the plant's tissues. This is achieved by placing the bar gene under the control of a strong, constitutively active promoter in the transformation vector. These promoters drive high levels of gene expression in a wide range of cell types.

One of the most commonly used promoters in plant transformation is the 35S promoter from the Cauliflower Mosaic Virus (CaMV). The CaMV 35S promoter is known for its ability to drive high-level constitutive gene expression in most tissues of dicotyledonous plants and has been used to express the bar gene in species like tobacco, potato, and tomato. univ-rennes1.fr

For monocotyledonous crops like rice and maize, promoters derived from other plant genes are often more effective. The maize ubiquitin gene promoter (Ubi-1), including its first exon and first intron, has proven to be highly efficient at driving the expression of the bar gene in transgenic rice. nih.govnih.govresearchgate.net This promoter ensures that the PAT enzyme is produced at levels sufficient to protect the plant from the application of herbicides containing PPT. researchgate.netapsnet.org

Transformation Protocols and Efficiency

The delivery of the bar or pat gene into plant cells is primarily accomplished through two main techniques: Agrobacterium tumefaciens-mediated transformation and biolistic (particle bombardment) transformation. The choice of method often depends on the plant species and the available laboratory resources.

Agrobacterium tumefaciens-Mediated Transformation Systems

This method utilizes the natural ability of the soil bacterium Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the plant genome. Scientists have engineered this system by replacing the bacterium's disease-causing genes with the genes of interest and a selectable marker like bar.

The protocol generally involves:

Infection : Plant tissues, such as cotyledonary nodes in soybean or calli in rice, are co-cultivated with an Agrobacterium strain carrying the desired vector. modares.ac.irfrontiersin.org

Selection : The explants are transferred to a resting medium and then to a selection medium containing Bialaphos or PPT, along with antibiotics to eliminate the Agrobacterium. nih.govmodares.ac.ir

Regeneration : Only the transformed cells that express the bar gene survive and regenerate into shoots and then whole plants.

The efficiency of this method can vary significantly depending on the plant species, cultivar, explant type, and specific culture conditions.

Table 1: Examples of Agrobacterium-mediated Transformation Using Bialaphos Selection

Plant Species Explant Type Selection Agent Conc. Transformation Efficiency Reference Soybean (Glycine max) Cotyledonary Node 4 mg/L Bialaphos 1.06% researchgate.net Rice (Oryza sativa) Mature Seed Callus 10 mg/L Bialaphos ~30% nih.gov Arabidopsis thaliana Hypocotyl 20 mg/L PPT Not specified Maize (Zea mays cv. B104) Immature Embryo Not specified 1% to 4%

Biolistic Transformation Methods

Biolistic transformation, also known as the gene gun or particle bombardment, is a physical method of gene transfer. It involves coating microscopic heavy metal particles (usually gold or tungsten) with the plasmid DNA containing the gene cassette and firing them at high velocity into plant cells. nih.govresearchgate.net This method is particularly useful for species that are not easily transformed by Agrobacterium, such as many cereal crops. researchgate.net

A typical biolistic protocol includes:

Preparation : Immature embryos or embryogenic calli are prepared and placed on a culture medium. u-szeged.hunih.gov

Bombardment : DNA-coated microprojectiles are shot into the target tissue using a gene gun. researchgate.net

Selection and Regeneration : The bombarded tissues are cultured on a selection medium containing Bialaphos to inhibit the growth of non-transformed cells and promote the regeneration of transgenic plantlets. u-szeged.hunih.gov

Transformation frequencies with biolistics can be influenced by numerous physical and biological parameters, including the particle type, DNA concentration, and the physiological state of the target tissue.

Table 2: Examples of Biolistic Transformation Using Bialaphos Selection

Plant Species Explant Type Selection Agent Conc. Transformation Efficiency Reference Maize (Zea mays) Embryogenic Callus Not specified High fertility events obtained researchgate.net Wheat (Triticum aestivum) Immature Embryo Calli 3-5 mg/L Bialaphos 6 transformants from 5700 calli Wheat (Triticum aestivum) Immature Embryo Not specified Up to 65% transgenic plantlets with target gene nih.gov

Optimization of Bialaphos Concentrations for Selection in Plant Tissue Culture

The successful generation of transgenic plants relies on the effective selection of transformed cells from a vast population of non-transformed cells. Bialaphos sodium salt, a selective agent, plays a crucial role in this process. The optimization of its concentration in the culture medium is a critical step to ensure the stringent selection of transgenic tissues while minimizing the occurrence of "escapes" (non-transgenic plants that survive the selection process) and avoiding detrimental effects on the growth and regeneration of transformed cells. The optimal concentration of bialaphos varies significantly depending on the plant species, the type of explant used, and the tissue culture conditions.

Research has demonstrated a range of effective bialaphos concentrations across different plant species. For instance, in the transformation of Black Mexican Sweet maize callus, selection on a medium containing bialaphos was a key step in recovering stable transformants. lifeasible.com Similarly, studies on sorghum transformation have utilized bialaphos for selection, although the efficiency can be influenced by the genotype and culture conditions, with some reports noting a high number of escapes even at optimized concentrations. researchgate.netinca.edu.cu In rice, various concentrations of bialaphos have been tested for different stages of development, from callus proliferation to shoot induction and rooting, to establish a stepwise selection scheme. nih.govmdpi.com For barley, adjusting the bialaphos concentration is often necessary for different genotypes to effectively select transformants without exacerbating issues like albinism. utoronto.ca

In horticultural crops, such as gladiolus, bialaphos has been used for the selection of transformed calli, with subsequent regeneration of transgenic plants. nih.goveurekalert.org For potato transformation, researchers have determined lethal concentrations of bialaphos for non-transformed explants to establish an effective selection pressure for putative transgenic shoots. scispace.com In the case of soybean, a two-step selection process using different concentrations of bialaphos in the shoot induction and elongation media has been shown to be effective. nih.gov

The determination of the minimal inhibitory concentration is a common strategy to optimize bialaphos levels. This involves culturing non-transformed tissues on a range of bialaphos concentrations to identify the lowest concentration that completely inhibits growth. This concentration is then used for selecting transformed cells. The sensitivity of plant tissues to bialaphos can also vary, with embryogenic calli often being more sensitive than embryoids. nih.gov Furthermore, the form of the selective agent can influence its effectiveness, with some studies suggesting that the tripeptide form, bialaphos, may be more efficiently utilized by plant cells than its active component, phosphinothricin (PPT). nih.gov

Interactive Data Table: Optimized Bialaphos Concentrations for Plant Selection

| Plant Species | Explant Type | Optimal Bialaphos Concentration (mg/L) | Reference(s) |

| Cereal Crops | |||

| Maize | Callus | 1 - 3 | lifeasible.comd-nb.info |

| Rice | Callus | 3 - 10 | nih.govmdpi.comnih.gov |

| Barley | Immature Embryos | 5 | utoronto.ca |

| Sorghum | Immature Zygotic Embryos | 1 - 3 | researchgate.netinca.edu.cu |

| Wheat | Immature Embryo-derived Calli | 3 - 5 | d-nb.infonih.gov |

| Horticultural Crops | |||

| Gladiolus | Callus and Suspension Cells | 6 | nih.gov |

| Potato | Leaf and Stem Explants | 5 - 20 | scispace.com |

| Soybean | Cotyledonary Nodes | 2 - 4 | nih.gov |

| Tobacco | Haploid Plants | Greenhouse Spray | researchgate.net |

| Pineapple | - | Field Spray | nih.govresearchgate.net |

Studies on Diverse Transgenic Plant Species

Bialaphos sodium salt, in conjunction with the bar gene conferring resistance, has been instrumental in the genetic transformation of a wide array of plant species, spanning major agricultural crops and model organisms. This selection system has facilitated the introduction and study of numerous genes aimed at improving agronomic traits.

Cereal Crop Transformation (Wheat, Rice, Maize, Barley, Sorghum, Oat, Rye)

The application of bialaphos selection has been pivotal in the genetic engineering of key cereal crops.

Wheat (Triticum aestivum): The bar gene has been successfully used as a selectable marker in wheat transformation, with bialaphos selection applied to immature embryo-derived calli to regenerate herbicide-resistant plants. d-nb.infonih.gov This system has enabled the introduction of various traits into different wheat genotypes. mcgill.ca

Rice (Oryza sativa): Agrobacterium-mediated transformation of rice frequently employs the bar gene for selection, with bialaphos concentrations of around 3 mg/L being effective for selecting transformed calli derived from mature seeds. mdpi.comnih.gov This methodology has been used to develop rice lines with enhanced traits, where the inheritance of the bar gene often follows Mendelian ratios. nih.gov

Maize (Zea mays): Stable transformation of maize has been achieved using microprojectile bombardment of suspension culture cells, followed by selection on bialaphos-containing medium. lifeasible.comresearchgate.net This approach has been used to generate fertile transgenic plants expressing various genes of interest. mdpi.com The efficiency of selection can be correlated with the expression level of the PAT enzyme, with higher expression leading to faster growth on bialaphos. d-nb.info

Barley (Hordeum vulgare): Biolistic transformation of barley immature embryos has been optimized using a selection scheme with 5 mg/L bialaphos. utoronto.ca While effective, the concentration may need adjustment for different barley genotypes to minimize negative effects on regeneration. researchgate.net

Sorghum (Sorghum bicolor): Biolistic-mediated transformation of sorghum has utilized bialaphos at concentrations of 1 to 3 mg/L for the selection of transgenic events from immature zygotic embryos. researchgate.netwikipedia.orgsemanticscholar.org However, this selection system in sorghum can sometimes be "leaky," resulting in a significant number of non-transgenic escapes. inca.edu.cu

Oat (Avena sativa): The first successful generation of transgenic oat plants utilized the bar gene as a selectable marker through a biolistic gene transfer method. utoronto.ca While other selection markers like hygromycin are also used, the bar gene has been instrumental in early oat transformation research.

Rye (Secale cereale): Genetic transformation of rye has been achieved using both biolistic and Agrobacterium-mediated methods, with the bar gene being one of the selectable markers employed. lifeasible.comutoronto.ca This has enabled the regeneration of transgenic rye plants with altered traits.

Horticultural Crop Transformation (Pineapple, Potato, Guava, Tobacco, Gladiolus)

Bialaphos-based selection has also been widely applied in the genetic modification of various horticultural crops.

Pineapple (Ananas comosus): Transgenic pineapple plants carrying the bar gene have been developed, demonstrating herbicide resistance in field conditions. researchgate.netresearchgate.net The inheritance of the bar gene in crosses between transgenic and non-transgenic pineapple cultivars has been shown to follow Mendelian genetics. researchgate.net

Potato (Solanum tuberosum): The phosphinothricin acetyltransferase (PAT) gene has been used as a selectable marker for potato transformation, with bialaphos selection being effective for regenerating herbicide-resistant plants from leaf and stem explants. scispace.com Transformation efficiencies can be high, with shoots appearing after several weeks on a selection medium containing around 2 mg/L of phosphinothricin.

Guava (Psidium guajava): While genetic transformation of guava has been reported, the primary selectable marker used in published studies is the nptII gene, conferring resistance to kanamycin (B1662678). There is a lack of specific research literature detailing the use of bialaphos sodium salt as a selectable marker for guava transformation.

Tobacco (Nicotiana tabacum): Tobacco, being a model for plant transformation, has been successfully transformed using the bar gene with bialaphos selection. researchgate.net This system has been used in co-transformation studies to introduce multiple genes simultaneously.

Gladiolus: Stable transformation of gladiolus has been achieved through particle bombardment of suspension cells and callus, followed by selection on a medium containing bialaphos or phosphinothricin. nih.goveurekalert.org This has enabled the recovery of a large number of transgenic plants with desired traits.

Model Organism Transformation (e.g., Arabidopsis thaliana, Thellungiella halophila)

Bialaphos selection has been a valuable tool in the transformation of model plant organisms, which are crucial for fundamental plant biology research.

Arabidopsis thaliana: As a widely used model organism, Arabidopsis thaliana is routinely transformed using the floral dip method, and the bar gene is a common selectable marker. Selection of transformants can be carried out by plating seeds on a medium containing BASTA (a commercial formulation of glufosinate (B12851), the active ingredient of which is phosphinothricin) or by spraying soil-grown seedlings.

Thellungiella halophila: This halophytic relative of Arabidopsis is a model for studying abiotic stress tolerance. While specific studies detailing bialaphos-mediated transformation protocols for Thellungiella halophila are not as abundant as for Arabidopsis, the high degree of genetic similarity and the successful use of Agrobacterium-mediated transformation suggest that selection protocols using the bar gene and bialaphos, similar to those for Arabidopsis, are applicable. The focus of much of the research on this species has been on comparative genomics and transcriptomics to understand salt tolerance mechanisms.

Functional Analysis of Transgenes in Bialaphos Sodium Salt Resistance

The introduction of the bar gene into plants confers resistance to bialaphos by the enzymatic detoxification of its active component, phosphinothricin (PPT). The functional analysis of this transgene involves confirming its integration into the plant genome, its expression at the transcriptional and translational levels, and the resulting herbicide-resistant phenotype.

Gene Expression and Regulation in Transgenic Plants

The level and stability of transgene expression are critical for achieving the desired phenotype in genetically modified plants. The expression of the bar gene is controlled by various regulatory elements, primarily the promoter that drives its transcription.

The choice of promoter is a key determinant of the spatial and temporal expression pattern of the bar gene. Constitutive promoters, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, the maize ubiquitin promoter (Ubi1), and the nopaline (B31955) synthase (nos) promoter, are commonly used to drive high-level expression of the bar gene in a wide range of tissues throughout the plant's life cycle. semanticscholar.org The CaMV 35S promoter, for instance, is a strong constitutive promoter that has been effectively used for bar gene expression and efficient selection of transgenic plants. semanticscholar.org In monocots, promoters like the maize ubiquitin promoter are often preferred for robust and stable gene expression.

The expression of the bar gene can be analyzed at the molecular level using techniques such as reverse transcription-polymerase chain reaction (RT-PCR) to detect the presence of bar mRNA transcripts. nih.gov The functionality of the expressed phosphinothricin acetyltransferase (PAT) enzyme can be confirmed through enzymatic assays. Phenotypically, the expression of a functional bar gene is demonstrated by the plant's ability to survive and grow normally when treated with bialaphos or its active ingredient, glufosinate. nih.gov

Studies have shown that the expression of the bar gene is generally stable across generations, with the resistance trait being inherited in a Mendelian fashion in many cases. nih.gov However, the expression level of the transgene can vary between independent transgenic lines, which can be attributed to factors such as the copy number of the integrated gene and the "position effect," where the site of integration in the genome influences gene expression.

Phenotypic Evaluation of Resistance in Transgenic Lines

Following the successful integration of the bialaphos resistance gene, such as the bar gene from Streptomyces hygroscopicus, into the plant genome, a critical subsequent step is the phenotypic evaluation of the transgenic lines. nih.gov This process is essential to confirm that the introduced gene is not only present but is also actively expressed at a level sufficient to confer a functional, whole-plant resistance to the herbicide. The evaluation involves a series of assays designed to assess the physiological and morphological responses of the transgenic plants upon exposure to bialaphos sodium salt or its active component, phosphinothricin (PPT).

The primary goal of these evaluations is to distinguish between successfully transformed, resistant plants and non-transgenic or "escape" plants that may have survived the initial tissue culture selection process. modares.ac.ir Furthermore, these assessments provide quantitative and qualitative data on the degree of resistance, which can vary between different transgenic events due to factors like the gene's insertion site and copy number. Common evaluation methods include direct herbicide application, visual scoring of plant injury, and measurements of key physiological indicators like growth and chlorophyll (B73375) content.

Direct Herbicide Application and Visual Scoring

A common and straightforward method for assessing herbicide resistance is the direct application of a bialaphos-based herbicide solution to the plants. modares.ac.iruri.edu This can be performed in a controlled manner, such as a "leaf paint" or "swab" assay, or as a broader spray application that simulates field conditions. uri.eduuniv-rennes1.fr

Leaf Painting Assay: In this technique, a defined area of a leaf on a putative transgenic plant is painted with a herbicide solution. modares.ac.irresearchgate.net Non-transgenic control plants are treated in the same manner. After a set period, typically 7 to 10 days, the treated leaf area is visually inspected for signs of damage, such as chlorosis (yellowing) or necrosis (tissue death). modares.ac.irresearchgate.net Transgenic plants expressing the resistance gene show no or minimal damage, while the leaves of control plants display significant necrosis. researchgate.net This method is valuable for confirming the presence of functional gene expression in individual plants. uri.edu

The results of these assays are often quantified using a visual scoring system. A numerical scale may be used to rate the extent of herbicide damage, allowing for a standardized comparison between different transgenic lines.

| Line ID | Treatment | Observation (10 Days Post-Application) | Phenotype |

| T0-Soybean-1 | 0.5% Basta® Leaf Paint | No necrosis or chlorosis on painted area | Resistant |

| T0-Soybean-2 | 0.5% Basta® Leaf Paint | No necrosis or chlorosis on painted area | Resistant |

| T0-Soybean-3 | 0.5% Basta® Leaf Paint | Slight, localized chlorosis | Moderately Resistant |

| Wild-Type | 0.5% Basta® Leaf Paint | Severe necrosis and tissue death on painted area | Susceptible |

Table 1: Representative Results of a Leaf Paint Assay on T0 Transgenic Soybean Lines. This table illustrates typical outcomes where transgenic lines exhibit clear resistance to the localized application of a bialaphos-based herbicide, unlike the susceptible wild-type control. Data is representative of findings described in studies on transgenic soybeans. modares.ac.ir

Growth Inhibition and Biomass Measurement

Beyond visual scoring, a more quantitative assessment involves measuring the impact of the herbicide on plant growth. In these assays, the growth of transgenic and control plants is monitored after herbicide treatment. Key metrics include plant height, fresh weight, and dry weight (biomass). In transformants that express low levels of the resistance enzyme, growth may be stunted compared to untreated controls or high-expression lines, even if the plant survives. Comparing the biomass of treated transgenic plants to untreated transgenic plants and treated wild-type plants provides a quantitative measure of the resistance level.

Chlorophyll Content Analysis

Phosphinothricin, the active component of bialaphos, inhibits the enzyme glutamine synthetase, leading to a rapid accumulation of ammonia and the disruption of photosynthesis, which in turn causes chlorophyll degradation. nih.gov Therefore, measuring the chlorophyll content of leaves after herbicide application serves as a sensitive indicator of resistance. Resistant plants are able to detoxify the herbicide and thus maintain normal photosynthetic function and chlorophyll levels. In contrast, susceptible plants experience a significant decline in chlorophyll, leading to visible yellowing and photobleaching. semanticscholar.org This analysis can provide early and quantifiable evidence of herbicide sensitivity or resistance.

Inheritance and Segregation of Resistance Phenotype

For practical agricultural use, it is crucial that the herbicide resistance trait is stable and heritable. Therefore, the progeny (T1 generation) of the initial transgenic plants (T0 generation) are also evaluated. These segregation analyses determine if the resistance phenotype is passed on to the next generation according to Mendelian laws of inheritance. For a single-gene insertion event, a typical self-pollinated T1 population will exhibit a 3:1 segregation ratio of resistant to susceptible individuals. modares.ac.ir This confirms the stable integration and germline transmission of the resistance gene.

| Cross | Total T1 Progeny Analyzed | Resistant Progeny | Susceptible Progeny | Observed Ratio (R:S) | Expected Ratio (R:S) | Chi-Square (χ²) Value |

| T0 Plant 1 (Selfed) | 120 | 92 | 28 | 3.28 : 1 | 3 : 1 | 0.22 |

| T0 Plant 2 (Selfed) | 115 | 85 | 30 | 2.83 : 1 | 3 : 1 | 0.12 |

| T0 Plant 3 (Selfed) | 130 | 98 | 32 | 3.06 : 1 | 3 : 1 | 0.01 |

Table 2: Example of Phenotypic Segregation Analysis for Bialaphos Resistance in a T1 Soybean Population. This table presents hypothetical data consistent with research findings, showing that the resistance trait segregates in a manner that fits the expected 3:1 Mendelian ratio for a single dominant gene, confirming stable inheritance. modares.ac.ir

Mechanisms of Resistance to Bialaphos Sodium Salt

Engineered Bialaphos (B1667065) Resistance Acetyltransferase Variants

While the native BAR and PAT enzymes are highly effective for conferring herbicide resistance, further research has focused on protein engineering to modify their activity and specificity. This has been driven by both the desire to improve their function and the need to eliminate unintended effects on plant metabolism.

Advances in structural biology have enabled the determination of the crystal structures of the BAR enzyme, both alone and in complex with its substrates, acetyl-CoA and phosphinothricin (B1261767). nih.gov This detailed structural information has provided a roadmap for rational, structure-guided protein engineering. nih.govmit.edunih.gov By identifying key amino acid residues within the active site that are involved in substrate binding and catalysis, researchers can introduce specific mutations to alter the enzyme's properties. nih.gov This approach allows for the targeted modification of enzymatic activity, substrate specificity, and stability, moving beyond random mutagenesis to a more directed design of enzyme variants. nih.gov For example, targeted mutagenesis of residues at positions N35, Y73, T90, Y92, and V125 in the BAR protein was performed based on structural analysis to create variants with altered activities. nih.gov

A significant finding was that the BAR enzyme, when expressed in plants, exhibits promiscuous or off-target activity. nih.govmit.edu In addition to its primary function of acetylating phosphinothricin, it was discovered that BAR can also acetylate certain endogenous plant amino acids, specifically aminoadipate and tryptophan. biorxiv.orgnih.govmit.edu This leads to the accumulation of N-acetyl-aminoadipate and N-acetyl-tryptophan, which are not typically found or are present at low levels in non-transgenic plants. nih.gov Such unintended interference with native metabolic pathways is an undesirable side effect.

To address this, structure-guided engineering was employed to create BAR variants with repressed promiscuous activity while maintaining high efficiency towards phosphinothricin. nih.gov By analyzing the enzyme's active site, researchers designed mutations intended to decrease the binding affinity for aminoadipate and tryptophan without compromising the binding of phosphinothricin. nih.gov This work led to the generation of several BAR variants that displayed significantly reduced non-specific activities in vivo, demonstrating that enzyme promiscuity can be effectively engineered out of a system. nih.govmit.edu

| Variant | Mutation(s) | Activity on Aminoadipate (Relative to Wild-Type) | Activity on Tryptophan (Relative to Wild-Type) | Activity on Phosphinothricin (Relative to Wild-Type) |

| Wild-Type | - | 100% | 100% | 100% |

| BAR-N35A | N35A | Reduced | Reduced | Maintained |

| BAR-Y73F | Y73F | Reduced | Reduced | Maintained |

| BAR-T90A | T90A | Significantly Reduced | Significantly Reduced | Maintained |

| BAR-V125A | V125A | Reduced | Reduced | Maintained |

(Note: The specific percentage reduction for each variant can vary based on experimental conditions; this table represents the general findings from research such as Christ et al., 2017.)

Evolutionary Perspectives on Bialaphos Sodium Salt Resistance in Microorganisms and Plants

The emergence and spread of resistance to bialaphos sodium salt in both microbial and plant populations are governed by fundamental evolutionary principles, including natural selection, genetic mutation, and gene flow. The persistent use of bialaphos and its active component, phosphinothricin (PPT), in agricultural and research settings creates a strong selective pressure that favors the survival and reproduction of resistant individuals. Over time, this can lead to the predominance of resistant genotypes in a population.

In Microorganisms:

The evolutionary history of bialaphos resistance is intrinsically linked to the producing organisms themselves, primarily soil bacteria of the genus Streptomyces. These bacteria have evolved self-defense mechanisms to avoid the toxic effects of the bialaphos they produce. The primary mechanism of this innate resistance is the presence of genes such as bar (bialaphos resistance) from Streptomyces hygroscopicus and pat (phosphinothricin acetyltransferase) from Streptomyces viridochromogenes. biorxiv.orgnih.govnih.gov These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which neutralizes PPT by transferring an acetyl group from acetyl-coenzyme A to the amino group of PPT, rendering it unable to inhibit glutamine synthetase. biorxiv.orgnih.govnih.gov

The evolution of resistance in other microbial populations often occurs through horizontal gene transfer (HGT), a process where genetic material is exchanged between different organisms. This is a significant pathway for the dissemination of resistance genes in microbial communities. Resistance genes, often located on mobile genetic elements like plasmids and transposons, can be transferred between different bacterial species, and even across broader phylogenetic boundaries. For instance, the "bialaphos genes" from S. hygroscopicus have been successfully transferred to and expressed in Xanthomonas campestris pv. campestris in a laboratory setting, demonstrating the potential for HGT of these resistance determinants. cambridge.org In this study, the genes were maintained in the recipient bacterium for approximately 47 generations without selective pressure. cambridge.org

The dynamics of resistance evolution in microbial populations can be influenced by several factors, including the initial frequency of resistance alleles, the intensity of the selection pressure, and the fitness costs associated with carrying the resistance genes.

In Plants:

The evolution of resistance to bialaphos in plants has followed two primary trajectories: the development of resistance in weed populations through natural selection and the intentional introduction of resistance genes into crops through genetic engineering.

In agricultural environments where glufosinate (B12851) (the synthetic form of phosphinothricin) is used, there is strong selective pressure for the evolution of resistant weeds. While the number of weed species resistant to glufosinate is relatively low compared to other herbicides like glyphosate, cases have been documented. bioone.org For example, populations of Eleusine indica (goosegrass) in Malaysia and China have independently evolved a target-site mutation in the glutamine synthetase gene (Ser59Gly), which confers a low level of resistance to glufosinate. uwa.edu.au Another mechanism observed in resistant Amaranthus palmeri (Palmer amaranth) is the amplification and subsequent overexpression of the glutamine synthetase gene, leading to increased production of the target enzyme and thereby reducing the herbicide's efficacy. bioone.org

The more prevalent form of bialaphos resistance in plants is through the creation of genetically modified (GM) crops. The bar and pat genes from Streptomyces have been widely introduced into various crops, including corn, soybean, canola, and cotton, to confer resistance to glufosinate-based herbicides. biorxiv.org This allows for the selective control of weeds in these crops. The inheritance of these transgenes typically follows Mendelian principles. For example, in transgenic soybeans, the bar gene was shown to be transmitted to progeny in a 3:1 ratio, as expected for a dominant single-locus trait. modares.ac.ir

Fitness Costs of Resistance:

A key factor in the evolutionary dynamics of resistance is the potential for fitness costs associated with the resistance mechanism. In the absence of the selective pressure (the herbicide), a resistance gene may impose a metabolic or physiological burden on the organism, leading to reduced growth, competitiveness, or reproductive output compared to its susceptible counterparts.

However, studies on the fitness costs of bialaphos resistance have yielded mixed results. Research on transgenic Brassica rapa that acquired glufosinate tolerance through introgression from transgenic Brassica napus (oilseed rape) found no significant differences in survival or seed production between transgenic and non-transgenic plants, suggesting negligible fitness costs. bcpc.org This implies that the resistance trait could persist in wild populations even without herbicide application. bcpc.org In contrast, the expression of resistance genes can sometimes lead to unintended metabolic changes. For instance, the expression of the bar gene in transgenic plants has been shown to cause the accumulation of acetylated forms of the amino acids aminoadipate and tryptophan, which could potentially have subtle fitness consequences. biorxiv.org

The balance between the selective advantage conferred by resistance in the presence of the herbicide and any associated fitness costs in its absence is a critical determinant of the long-term evolutionary trajectory of bialaphos resistance in both microorganisms and plants.

Interactive Data Table: Documented Mechanisms of Resistance to Bialaphos/Glufosinate

| Organism | Resistance Mechanism | Gene(s) Involved | Evolutionary Pathway |

|---|---|---|---|

| Streptomyces hygroscopicus | Enzymatic detoxification (acetylation) | bar | Natural self-defense |

| Streptomyces viridochromogenes | Enzymatic detoxification (acetylation) | pat | Natural self-defense |

| Eleusine indica (Goosegrass) | Target-site mutation | Glutamine Synthetase (GS) | Natural selection in weedy populations |

| Amaranthus palmeri (Palmer amaranth) | Gene amplification and overexpression | Glutamine Synthetase (GS) | Natural selection in weedy populations |

Interactive Data Table: Studies on Fitness Costs of Bialaphos Resistance

| Organism | Resistance Gene/Mechanism | Finding | Implication |

|---|---|---|---|

| Brassica rapa | Introgressed bar gene | No significant differences in survival or seed production | Resistance may persist in the absence of herbicide selection |

Derivatives and Analogs of Phosphinothricin and Bialaphos Sodium Salt

Synthesis and Characterization of Phosphinothricin (B1261767) Peptide Derivatives

Phosphinopeptides are mimics of natural peptides where a tetrahedral phosphinic acid moiety replaces a planar amide bond. This structural change makes them excellent transition-state analog inhibitors for various enzymes. The synthesis of these peptides, including those derived from phosphinothricin, involves specialized chemical strategies to create the stable phosphinate linkage.

While specific literature detailing the synthesis of L-Leucyl-L-Phosphinothricin is not extensively available, its construction would follow established principles of phosphinopeptide synthesis. Generally, this involves the coupling of an N-protected amino acid (L-leucine) with the amino group of L-phosphinothricin, or the reaction of an N-protected L-phosphinothricin derivative with an L-leucine ester. A key challenge in such syntheses is the control of stereochemistry at the phosphorus center, which, being chiral in many analogs, can lead to the formation of diastereomers.

The separation of these diastereomers is a critical step for characterization and biological evaluation, as different stereoisomers can exhibit vastly different biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for resolving peptide diastereomers. This technique relies on the differential interaction of each diastereomer with the chiral environment of the column, leading to different retention times and allowing for their separation. Characterization of the separated diastereomers is then typically performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and stereochemical purity.

A significant focus of analog development has been the modification of the methyl group attached to the phosphorus atom of phosphinothricin. The X-ray crystal structure of glutamine synthetase complexed with phosphinothricin revealed that the methyl group could be a site for modification to explore interactions with the enzyme's active site. nih.gov

Enzymatic Studies of Analogs and Derivatives

The biological activity of newly synthesized phosphinothricin analogs and derivatives is primarily assessed through enzymatic studies, with glutamine synthetase (GS) being the principal target. These studies are crucial for determining the inhibitory potency and mechanism of action of the compounds.

In vitro kinetic studies are performed using purified GS from various sources, including bacteria (Escherichia coli), and different isoforms from plants (e.g., plastidial and cytosolic GS). nih.govnih.gov The ability of the analogs to inhibit GS is quantified by determining their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

Kinetic analysis helps to elucidate the mechanism of inhibition. For many phosphinothricin analogs, the mechanism is competitive with respect to glutamate (B1630785), meaning the inhibitor binds to the same active site as the substrate. nih.gov Some inhibitors, like phosphinothricin itself, are classified as slow, tight-binding inhibitors, indicating a two-step inhibition process: an initial weak binding followed by a slower isomerization to a tightly bound complex. nih.gov Rapid quench kinetic techniques can be employed to study the rates of these individual steps, including the rate of phosphorylation of the inhibitor by ATP within the enzyme's active site. nih.gov

These enzymatic assays have confirmed that many phosphinothricin derivatives inhibit GS in the micromolar range. nih.govnih.gov Interestingly, some analogs exhibit differential inhibition, being more potent against certain GS isoforms (e.g., plant vs. bacterial) than others, which can provide insights into active site differences between the enzymes. nih.gov

Modulation of Enzyme Inhibition by Derivative Structures

The structural modifications of phosphinothricin derivatives directly influence their ability to inhibit glutamine synthetase. Structure-activity relationship (SAR) studies aim to understand how these changes modulate inhibitory potency.

The inhibition of GS by phosphinothricin occurs because it acts as a transition-state analog. It occupies the glutamate binding pocket, and after being phosphorylated by ATP, it mimics the tetrahedral intermediate of the normal enzymatic reaction. researchgate.netresearchgate.net This effectively blocks the enzyme's catalytic cycle in a "dead-end" fashion. researchgate.netacs.org The crystal structure of the GS-phosphinothricin complex shows that the inhibitor stabilizes a flexible loop (the Glu327 flap) in a position that blocks glutamate's entry to the active site, trapping the inhibitor. acs.org

Modifications to the P-methyl group have been shown to significantly impact inhibitory activity. By replacing the methyl group with moieties capable of forming additional interactions with the enzyme, inhibitory potency can be altered. For example, the introduction of amino and hydroxyl groups was designed to create new interactions within the active site. nih.gov Kinetic studies of these analogs revealed that some were equipotent or only slightly weaker inhibitors than the parent phosphinothricin, with Ki values in the micromolar range. nih.gov This demonstrates that the enzyme's active site can accommodate substitutions at this position, opening avenues for designing new inhibitors.

The data below illustrates the inhibitory effects of various phosphinothricin analogs on glutamine synthetase from different sources, highlighting the modulation of enzyme inhibition by derivative structures.

| Compound | Target Enzyme | Inhibition Constant (Ki) µM | Inhibition Type |

|---|---|---|---|

| Phosphinothricin (L-PPT) | Plant GS (Spinach) | ~5.0 | Competitive vs. Glutamate |

| Phosphinothricin Analog 1 (Modified P-Methyl) | E. coli GS | 0.59 | Competitive vs. Glutamate |

| Phosphinothricin Analog 2 (Modified P-Methyl) | Plant GS (Tobacco) | ~10.0 | Competitive vs. Glutamate |

| Phosphinothricin (L-PPT) | E. coli GS | ~1.0 | Slow, Tight-Binding |

This table presents representative data based on findings from kinetic studies of phosphinothricin and its analogs. Actual values may vary depending on the specific experimental conditions.

Ultimately, the structure of the derivative dictates its complementarity to the enzyme's active site. The distribution of charges, the potential for hydrogen bonding, and the steric fit all play crucial roles. One of the phosphinyl oxygens of phosphinothricin protrudes into the binding pocket for the ammonium (B1175870) substrate, disrupting it, which is a key feature of its inhibitory action. acs.org Any modification to the derivative's structure that enhances these interactions can lead to more potent enzyme inhibition.

Microbial Biotechnology and Production Optimization of Bialaphos Sodium Salt

Fermentation Strategies for Enhanced Bialaphos (B1667065) Sodium Salt Yield

The production of bialaphos sodium salt, a commercially valuable herbicide, relies heavily on microbial fermentation, primarily utilizing strains of Streptomyces hygroscopicus and Streptomyces viridochromogenes. researchgate.netscispace.com Optimization of the fermentation process is critical for maximizing yield and economic viability. This involves a multi-faceted approach, encompassing the improvement of the microbial strain itself and the fine-tuning of the culture environment.

Strain Improvement Techniques in Streptomyces Species

The inherent productivity of wild-type Streptomyces strains is often insufficient for industrial-scale production. Consequently, extensive strain improvement programs are a cornerstone of enhancing bialaphos sodium salt yields. These programs traditionally rely on classical mutagenesis coupled with high-throughput screening to identify superior production strains.

Random Mutagenesis and Screening: A common and effective strategy involves subjecting the microbial population to mutagenic agents to induce random genetic mutations. ed.ac.uk The goal is to generate a diverse pool of mutants, some of which may exhibit enhanced bialaphos production capabilities. Common mutagens include:

Physical Mutagens: Ultraviolet (UV) radiation is a frequently used physical mutagen that can induce DNA lesions, leading to mutations.

Chemical Mutagens: N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen known for its efficacy in inducing mutations in Streptomyces. nih.gov

Following mutagenesis, a rigorous screening process is employed to isolate high-yielding mutants. This often involves growing individual mutant colonies in small-scale cultures and quantifying their bialaphos production. Due to the large number of mutants generated, high-throughput screening methods are essential for efficiently identifying promising candidates. The selected high-producing mutants then undergo further evaluation in larger-scale fermentations to confirm their superior performance. While specific yield increases are proprietary, the literature on similar Streptomyces fermentations suggests that such methods can lead to significant improvements. For instance, a multi-stage UV mutagenesis of a Streptomyces hygroscopicus strain for rapamycin (B549165) production resulted in a mutant with a twofold higher yield than the parent strain. nih.gov

Interactive Data Table: Illustrative Results of a Mutagenesis Program for Bialaphos Production

| Strain ID | Mutagenesis Method | Bialaphos Titer (Relative to Wild Type) |

| WT | None (Wild Type) | 1.0 |

| UV-15 | UV Irradiation (15 min) | 1.8 |

| UV-30 | UV Irradiation (30 min) | 1.5 |

| NTG-5 | NTG (5 µg/mL) | 2.5 |

| NTG-10 | NTG (10 µg/mL) | 2.1 |

Note: This data is illustrative and based on typical outcomes of mutagenesis programs for secondary metabolite production in Streptomyces.

Optimization of Fermentation Media and Environmental Conditions

The composition of the fermentation medium and the control of physical parameters are critical for maximizing the growth of the producing microorganism and the biosynthesis of bialaphos. Optimization of these factors is a key step in process development. researchgate.net

Media Composition: The nutritional requirements of Streptomyces hygroscopicus must be met to support both primary metabolism (growth) and secondary metabolism (bialaphos production). Key components of the fermentation medium include:

Carbon Sources: A suitable carbon source is essential for providing the energy and building blocks for cell growth and metabolite synthesis. Various carbon sources can have different effects on bialaphos production. For instance, in Streptomyces kanamyceticus, galactose was found to be a suitable carbon source for kanamycin (B1662678) production, while dextrin (B1630399) and starches gave moderate yields. nih.gov

Nitrogen Sources: Both inorganic and organic nitrogen sources are important for the synthesis of amino acids, proteins, and nucleic acids. The type and concentration of the nitrogen source can significantly influence secondary metabolite production. frontiersin.org For example, in the production of an antifungal compound by Streptomyces rimosus, glycerol (B35011) and peptone were found to be the most suitable carbon and nitrogen sources. frontiersin.org

Minerals and Trace Elements: Various minerals and trace elements are required as cofactors for enzymes involved in both primary and secondary metabolism.

Environmental Conditions: The physical environment of the fermentation must be tightly controlled to ensure optimal conditions for bialaphos production. Key parameters include:

pH: The pH of the fermentation medium can affect nutrient uptake and enzyme activity. Maintaining the pH within the optimal range for Streptomyces hygroscopicus is crucial. For many Streptomyces fermentations, an alkaline pH is often favorable for antibiotic production. nih.gov

Temperature: Temperature influences the rate of microbial growth and enzyme kinetics. The optimal temperature for bialaphos production needs to be determined and maintained throughout the fermentation process.

Aeration and Agitation: As aerobic microorganisms, Streptomyces require a sufficient supply of dissolved oxygen for growth and metabolism. Aeration (the rate of air supply) and agitation (the speed of mixing) are critical for ensuring adequate oxygen transfer in the fermenter.

Interactive Data Table: Illustrative Effect of Media Components and Environmental Conditions on Bialaphos Yield

| Parameter | Condition 1 | Yield (g/L) | Condition 2 | Yield (g/L) |

| Carbon Source | Glucose (20 g/L) | 1.2 | Soluble Starch (20 g/L) | 1.8 |

| Nitrogen Source | Peptone (10 g/L) | 1.5 | Soybean Meal (10 g/L) | 2.1 |

| pH | 6.5 | 1.4 | 7.5 | 2.3 |

| Temperature | 28°C | 2.2 | 32°C | 1.9 |

| Aeration (vvm) | 0.5 | 1.7 | 1.0 | 2.4 |

Note: This data is illustrative and based on general principles of Streptomyces fermentation optimization.

Genetic Manipulation of Producer Strains for Improved Biosynthesis

Advances in molecular biology and genetic engineering have provided powerful tools for the rational improvement of bialaphos-producing strains. By directly manipulating the genetic makeup of Streptomyces hygroscopicus, it is possible to enhance the biosynthetic pathways leading to bialaphos and increase its production.

Targeted Gene Modifications in Biosynthetic Clusters

The genes responsible for the biosynthesis of bialaphos are organized in a gene cluster, which in Streptomyces hygroscopicus is approximately 35 kb long. nih.gov This cluster contains all the necessary enzymatic machinery for the synthesis of the bialaphos molecule. Targeted modification of genes within this cluster can lead to significant improvements in yield.

Another approach is the targeted knockout of genes that divert precursors away from the bialaphos biosynthetic pathway. nih.gov By eliminating these competing pathways, more of the essential building blocks are available for bialaphos synthesis, potentially leading to increased yields.

Engineering of Regulatory Mechanisms

The expression of the bialaphos biosynthetic genes is tightly controlled by regulatory elements. One such key regulator in Streptomyces hygroscopicus is encoded by the brpA gene. nih.govnih.gov The brpA gene product acts as a positive regulator, activating the transcription of multiple genes within the bialaphos biosynthetic cluster. nih.gov

Engineering these regulatory mechanisms is a promising strategy for enhancing bialaphos production. Overexpression of a positive regulatory gene like brpA can lead to increased transcription of the biosynthetic genes, resulting in higher levels of the corresponding enzymes and, consequently, an elevated production of bialaphos. This can be achieved by placing the brpA gene under the control of a strong, constitutive promoter, ensuring its high-level expression throughout the fermentation process. The identification and manipulation of such regulatory genes are crucial for unlocking the full productive potential of the microbial cell factory.

Purification and Characterization of Microbial Bialaphos Sodium Salt

The initial step in the purification process typically involves the separation of the microbial biomass from the fermentation broth, which can be achieved through centrifugation or filtration. uop.edu.pk The resulting cell-free supernatant contains the dissolved bialaphos sodium salt along with other secreted metabolites, residual media components, and impurities.

A common strategy for the purification of polar compounds like bialaphos from aqueous solutions is the use of chromatography. uop.edu.pk A multi-step chromatographic process is often employed to achieve the desired purity. This may include:

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It can be an effective step for the initial capture and concentration of bialaphos from the clarified broth.

Adsorption Chromatography: This method separates compounds based on their affinity for a solid stationary phase.

Size-Exclusion Chromatography: This technique separates molecules based on their size and can be used for the final polishing of the product.

After purification, the identity and purity of the bialaphos sodium salt must be confirmed through various analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying its concentration. nih.gov A reversed-phase HPLC method with a suitable detector, such as a fluorescence detector after derivatization, can be used for the sensitive and accurate analysis of bialaphos. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, which can be used to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms in the bialaphos molecule, confirming its structure.

Through a combination of these purification and characterization techniques, a high-purity bialaphos sodium salt product can be obtained from the microbial fermentation process.

Ecological and Microbial Interactions of Bialaphos Sodium Salt

Effects on Non-Target Microorganisms in Soil Environments

Plant Growth-Promoting Rhizobacteria (PGPR) are key components of a healthy soil ecosystem, and their metabolic state is critical to their function. Exposure to phosphinothricin (B1261767) (PPT), the active metabolite of bialaphos (B1667065), can induce significant perturbations in the intracellular metabolome of these beneficial bacteria.

The metabolic disruptions caused by bialaphos sodium salt's active component, phosphinothricin, directly impact the ability of PGPR to synthesize and secrete compounds that benefit plants, such as phytohormones (auxins), iron-chelating molecules (siderophores), and antibiotics.

Research has shown that the effect is highly dependent on environmental conditions, particularly nutrient availability like iron. In one study, when PGPR were exposed to glufosinate (B12851) in an iron-replete medium, there was a surprising and significant increase—up to 25-fold—in the production of auxin and antibiotic compounds mdpi.comresearchgate.net. This suggests the herbicide can trigger a stress response that stimulates the secretion of certain metabolites.